molecular formula C20H19N5O3 B11004443 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B11004443
M. Wt: 377.4 g/mol
InChI Key: ABCYTWAFDWBUFH-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a hybrid molecule combining a 4-methoxyindole moiety linked via an ethyl group to a benzotriazinone-acetamide scaffold. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes like cyclooxygenase (COX) or tubulin, based on analogs in the literature .

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C20H19N5O3/c1-28-18-8-4-7-17-15(18)9-11-24(17)12-10-21-19(26)13-25-20(27)14-5-2-3-6-16(14)22-23-25/h2-9,11H,10,12-13H2,1H3,(H,21,26)

InChI Key

ABCYTWAFDWBUFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific synthetic route for this compound may involve the condensation of 1H-indole carbaldehyde oxime with 2-chloro acetamide derivatives . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may exert its effects through pathways involving oxidative stress, inflammation, and cell signaling .

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized based on their indole substitutions, acetamide side chains, and heterocyclic cores.

Table 1: Structural Features of Selected Analogs

Compound Name / ID Indole Substituent Acetamide Side Chain Heterocyclic Core Key Structural Differences
Target Compound 4-Methoxy-1H-indol-1-yl ethyl 2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl) Benzotriazinone Unique combination of methoxyindole and benzotriazinone
D-24851 1-(4-Chlorobenzyl)-1H-indol-3-yl 2-Oxo-N-pyridin-4-yl Benzotriazinone Pyridin-4-yl amide; chlorobenzyl substitution
Y040-2908 N/A N-(3-Chloro-4-fluorophenyl) Benzotriazinone Lacks indole; chloro-fluorophenyl substitution
Indomethacin analog (Compound 1) 5-Methoxy-2-methyl-1H-indol-3-yl N-Phenethyl None (carboxylic acid derived) Phenethyl amide; COX-2 selectivity
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide 1H-Indol-3-yl N-(4-Fluorobenzyl) None Fluorobenzyl substituent; simple oxoacetamide

Key Observations :

  • The target compound’s 4-methoxyindole and benzotriazinone combination is distinct from most analogs, which typically feature simpler indole or heterocyclic cores.
  • Modifications to the acetamide side chain (e.g., pyridinyl in D-24851, fluorophenyl in Y040-2908) significantly alter target selectivity and pharmacokinetics .

Key Observations :

  • The benzotriazinone core (shared with D-24851 and Y040-2908) is associated with enzyme inhibition, but target specificity depends on substituents.
  • Indole derivatives with electron-withdrawing groups (e.g., chloro, fluoro) often enhance anticancer activity, as seen in compound 10j .

Pharmacokinetic and Metabolic Stability Comparisons

Table 3: Metabolic and Pharmacokinetic Profiles

Compound Name / ID Metabolic Stability Key Metabolic Sites BBB Permeability
Target Compound Predicted moderate stability O-Demethylation (methoxy group) Likely low (untested)
D-24851 High (optimized via X-ray/NMR) Amide hydrolysis Moderate (CNS-targeted)
Indomethacin analog Low (improved via fluorination) Phenethyl oxidation → fluorophenyl substitution reduces metabolism Low
Hexahydrophthalimide () High Aryl hydroxylation High (bioinformatics prediction)

Key Observations :

  • Fluorination or pyridinyl substitution (e.g., in and ) reduces metabolic oxidation, enhancing stability .
  • Benzotriazinone derivatives may exhibit better CNS permeability if paired with lipophilic groups .

Biological Activity

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide, also known by its CAS number 1282103-35-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H19_{19}N5_5O3_3, with a molecular weight of 377.4 g/mol. The structure features an indole moiety and a benzotriazine derivative, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC20_{20}H19_{19}N5_5O3_3
Molecular Weight377.4 g/mol
CAS Number1282103-35-8

Antiproliferative Activity

Recent studies have indicated that compounds containing indole and benzotriazine moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound have shown selective activity against the MCF-7 breast cancer cell line with IC50_{50} values in the low micromolar range (approximately 3.1 µM for some related compounds) .

The mechanism through which this compound exerts its biological effects may involve the induction of oxidative stress in cancer cells. The presence of methoxy groups enhances the compound's ability to donate electrons, stabilizing free radicals and potentially leading to increased cytotoxicity in malignant cells .

Antioxidative Activity

The antioxidative properties of compounds related to this compound have also been noted. These compounds can mitigate oxidative stress by scavenging reactive oxygen species (ROS), which is crucial for maintaining cellular homeostasis and preventing damage to DNA and other macromolecules .

Antibacterial Activity

In addition to antiproliferative properties, some derivatives have shown promising antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MICs) reported around 8 µM . This suggests a potential dual role in both anticancer and antibacterial applications.

Study on Indole Derivatives

A study focusing on various indole derivatives highlighted that modifications at the nitrogen atom significantly influence biological activity. Compounds with hydroxy and methoxy substitutions exhibited enhanced antiproliferative and antioxidative activities .

Comparative Analysis with Known Agents

In comparative studies against established chemotherapeutics like doxorubicin and etoposide, certain derivatives of this compound demonstrated comparable or superior efficacy in inhibiting cancer cell proliferation .

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